molecular formula C23H21N3O4S B2489139 4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-81-0

4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No. B2489139
CAS RN: 898420-81-0
M. Wt: 435.5
InChI Key: LJPWNQUQJRNOOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar quinazoline derivatives involves multi-step chemical reactions, starting from base molecules through processes like amidation, cyclization, and functional group modifications. A relevant synthesis pathway includes the reaction of quinazolinone derivatives with chlorosulfonic acid, followed by amidation with ammonia gas, showcasing a method to introduce sulfonamide groups into the molecule (Hayun et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These analytical methods confirm the structural integrity and functional groups present in the molecule, essential for understanding its chemical behavior and interactions (Hayun et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such molecules involves interactions with various reagents to form new derivatives, showcasing the molecule's versatility in forming heterocyclic and acyclic moieties. These reactions are pivotal for modifying the compound's chemical properties for specific applications (A. Rahman et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. Studies on similar molecules have shown that crystal structure analysis can reveal intermolecular interactions like C—H⋯π and C—H⋯O interactions, which influence the compound's solubility and stability (V. Z. Rodrigues et al., 2015).

Scientific Research Applications

Pharmacological and Structural Relationships

  • Diuretic and Antihypertensive Agents: A study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, including compounds structurally similar to the mentioned compound, evaluating their diuretic, antihypertensive, and anti-diabetic potentials. Some compounds showed significant activity, suggesting potential pharmacological applications (Rahman et al., 2014).

Photophysical and Photochemical Properties

  • Photodynamic Therapy for Cancer Treatment: Research on zinc phthalocyanine derivatives with benzenesulfonamide groups, similar to the target compound, showed promising properties for photodynamic therapy. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and were found suitable as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Chemical Synthesis and Characterization

  • Synthesis of Novel Quinazolinone Derivatives: A study involved the synthesis and characterization of novel quinazolinone derivatives with potential antimicrobial activities. This indicates the utility of such compounds in developing new antimicrobial agents (Habib et al., 2013).
  • Ligand Systems for Metal Complexes: Research focusing on synthesizing Schiff base ligands containing sulfanilamide and quinazolinone fragments, similar to the target compound, led to the development of metal complexes with luminescence properties. These findings have implications for materials science and coordination chemistry (Popov et al., 2017).

Biochemical and Pharmacological Research

  • Anticonvulsant Evaluation: Synthesis of quinazoline derivatives, including methaqualone analogs, and their evaluation for anticonvulsant activity showcased the potential use of such compounds in treating seizures. The study compared these derivatives with standard drugs, highlighting their therapeutic potential (El-Azab et al., 2011).

properties

IUPAC Name

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-15-14-17(26-16(2)24-22-7-5-4-6-20(22)23(26)27)8-13-21(15)25-31(28,29)19-11-9-18(30-3)10-12-19/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPWNQUQJRNOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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